5-Acetamidofluorescein-di-(b-D-galactopyranoside)

Descripción

Systematic Nomenclature and Molecular Formula

The compound 5-Acetamidofluorescein-di-(β-D-galactopyranoside) is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide. This complex nomenclature reflects the intricate structural arrangement of the molecule, which incorporates multiple functional groups and stereochemical centers.

The molecular formula of this compound is C34H35NO16, indicating a substantial molecular architecture comprising 34 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and 16 oxygen atoms. The molecular weight has been precisely determined to be 713.64 grams per mole, representing a moderately large organic molecule within the fluorescein derivative family.

The Chemical Abstracts Service registry number for this compound is 216299-45-5, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes the designation C2FDG, which serves as a shortened identifier in certain research contexts. The compound is also referred to by various synonymous names including N-[3',6'-Bis(β-D-galactopyranosyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]acetamide.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C34H35NO16 |

| Molecular Weight | 713.64 g/mol |

| CAS Registry Number | 216299-45-5 |

| Exact Mass | 713.19558403 Da |

| Hydrogen Bond Donors | 9 |

| Hydrogen Bond Acceptors | 16 |

| Rotatable Bonds | 7 |

Crystallographic Analysis and Three-Dimensional Conformation

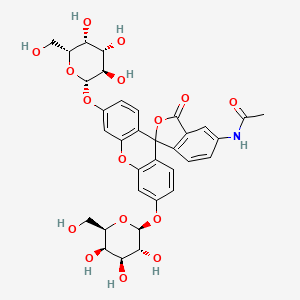

The three-dimensional structural analysis of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) reveals a complex molecular architecture characterized by a spiro-linkage connecting the fluorescein core to the xanthene ring system. The compound features two β-D-galactopyranoside moieties attached to the fluorescein backbone through glycosidic bonds at the 3' and 6' positions.

The molecular conformation is stabilized by multiple intramolecular interactions, including hydrogen bonding networks between the hydroxyl groups of the galactose residues and the aromatic system of the fluorescein core. The stereochemical configuration of the galactose units follows the standard β-D-galactopyranoside arrangement with (2S,3R,4S,5R,6R) stereochemistry.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1, which provides a complete description of the molecular connectivity and stereochemistry.

The SMILES (Simplified Molecular-Input Line-Entry System) notation CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5C@@HO)OC6=C3C=CC(=C6)O[C@H]7C@@HO)OC2=O describes the molecular structure in a linear format suitable for computational analysis.

Spectroscopic Profiling (UV-Vis, Fluorescence, NMR)

The spectroscopic properties of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) are characterized by distinct ultraviolet-visible absorption and fluorescence emission profiles that distinguish it from other fluorescein derivatives. The compound exhibits characteristic absorption properties with specific wavelength maxima that reflect its extended conjugated system and substitution pattern.

In terms of fluorescence characteristics, the compound demonstrates excitation and emission wavelengths at approximately 492 nanometers and 520 nanometers, respectively. These spectral properties align with the optimal detection window of most fluorescence instruments, making the compound particularly valuable for analytical applications. The fluorescence intensity exhibits a large extinction coefficient approaching 100,000 per centimeter per mole, indicating strong light absorption and emission capabilities.

The fluorescence behavior of this compound is particularly noteworthy because it exhibits minimal background fluorescence in its glycosylated form, but upon enzymatic hydrolysis, it produces highly fluorescent fluorescein as the final product. This property results from the quenching effect of the galactose moieties, which suppress fluorescence until they are removed through enzymatic cleavage.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. The acetamide functional group contributes characteristic signals in both proton and carbon nuclear magnetic resonance spectra. Research has shown that fluoroacetamide modifications in similar compounds can serve as sensitive nuclear magnetic resonance probes, with fluorine-19 signals being particularly responsive to environmental changes.

| Spectroscopic Property | Value |

|---|---|

| Excitation Maximum | 492 nm |

| Emission Maximum | 520 nm |

| Extinction Coefficient | ~100,000 cm⁻¹mol⁻¹ |

| Fluorescence Background | <50 ppm contamination |

Thermodynamic Properties: Melting Point and Solubility Behavior

The thermodynamic properties of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) reflect its complex molecular structure and multiple hydrogen bonding capabilities. The compound exhibits a melting point range of 233-235 degrees Celsius, indicating substantial intermolecular interactions and crystalline stability. This relatively high melting point is consistent with the presence of multiple hydroxyl groups and the rigid aromatic framework of the fluorescein core.

The solubility characteristics of this compound demonstrate selective dissolution behavior depending on the solvent system employed. The compound shows solubility in dimethyl sulfoxide and water, which is attributed to the hydrophilic nature of the galactose residues and the polar functional groups present throughout the molecule. The aqueous solubility is particularly important for biological applications, as it enables the compound to function effectively in physiological environments.

The presence of multiple hydroxyl groups from the galactose moieties contributes significantly to the overall hydrophilicity of the molecule, overcoming the hydrophobic tendencies of the aromatic fluorescein core. This balance between hydrophilic and hydrophobic regions within the molecule influences its partition coefficient and membrane permeability characteristics.

Storage recommendations indicate that the compound should be maintained at temperatures between 0 and -20 degrees Celsius to preserve its chemical integrity and prevent degradation. The compound appears as a yellow crystalline solid under standard conditions, with the color arising from the extended conjugation within the fluorescein chromophore system.

The molecular stability is enhanced by the glycosidic protection of the phenolic hydroxyl groups, which prevents oxidation and other degradation pathways that might affect the parent fluorescein molecule. This protection mechanism contributes to the compound's shelf life and handling characteristics under laboratory conditions.

| Thermodynamic Property | Value |

|---|---|

| Melting Point | 233-235°C |

| Appearance | Yellow Crystalline Solid |

| Solubility | DMSO, H2O |

| Storage Temperature | 0 to -20°C |

| Chemical Purity | Minimum 95% |

Propiedades

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXQEASVPVOMH-YSDBXMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves the conjugation of acetamidofluorescein with b-D-galactopyranoside. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include acetic anhydride, galactose derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Acetamidofluorescein-di-(b-D-galactopyranoside) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

AFGal is primarily used as a substrate for detecting β-galactosidase activity, an enzyme crucial for hydrolyzing β-galactosides. The compound is cleaved by β-galactosidase, releasing fluorescein, which emits light upon excitation. This fluorescence is directly proportional to the enzyme's activity, making it a powerful tool for quantifying gene expression regulated by the lac operon in various organisms.

Gene Expression Studies

The compound serves as an ultra-sensitive reporter in gene expression assays. By monitoring fluorescence levels, researchers can assess the transcriptional activity of genes under different conditions, providing insights into regulatory mechanisms at play in cellular processes.

Kinetic Studies

AFGal is instrumental in studying enzyme kinetics, allowing researchers to determine parameters such as Michaelis-Menten constants. This information is vital for understanding enzyme efficiency and substrate affinity, contributing to the broader field of enzymology.

Cellular Imaging

The fluorescent nature of AFGal enables its use in cellular imaging studies. By tracking fluorescence within live cells, researchers can visualize dynamic biological processes, such as cell differentiation and signaling pathways.

Case Study 1: Detection of β-Galactosidase Activity

In a study published in Molecular Biology Reports, researchers utilized AFGal to monitor β-galactosidase activity in E. coli strains engineered to express this enzyme. The results demonstrated a clear correlation between enzyme expression levels and fluorescence intensity, validating AFGal's effectiveness as a reporter substrate .

Case Study 2: Gene Regulation Analysis

A research article in Biochemical Journal explored the use of AFGal in analyzing the regulation of the lac operon under varying environmental conditions. The study highlighted how changes in fluorescence correlated with transcription levels, providing insights into the operon's regulatory mechanisms .

Case Study 3: Enzyme Kinetics

A kinetic study published in Enzyme and Microbial Technology employed AFGal to determine the kinetic parameters of β-galactosidase from different sources. The findings revealed variations in enzyme efficiency based on origin, underscoring AFGal's utility in comparative enzymology .

Mecanismo De Acción

The mechanism of action of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves its ability to fluoresce under specific conditions. The compound interacts with molecular targets, such as enzymes and receptors, and emits fluorescence when excited by light of a particular wavelength. This property makes it a valuable tool for detecting and quantifying biological and chemical processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 5-Acetamidofluorescein-di-(β-D-galactopyranoside) and analogous compounds:

Key Findings from Comparative Studies:

Sensitivity and Detection Method: Fluorescein-based substrates (e.g., 5-Acetamidofluorescein-di-(β-D-galactopyranoside)) exhibit 10–100× higher sensitivity than chromogenic analogs like ONPG due to fluorescence signal amplification . The di-galactopyranoside configuration in 5-Acetamidofluorescein requires sequential cleavage, enabling precise monitoring of enzyme processivity, unlike mono-galactosides (e.g., Fluorescein mono-β-D-galactopyranoside) .

Structural Modifications and Enzyme Interaction: The acetamido linker in 5-Acetamidofluorescein-di-(β-D-galactopyranoside) enhances water solubility compared to naphthofluorescein derivatives, which have bulkier aromatic groups . Substituting acetamido with dodecanoylamino (in 5-Dodecanoylaminofluorescein-di-(β-D-galactopyranoside)) increases lipophilicity, improving membrane permeability for intracellular enzyme studies .

Biological Relevance: highlights that minor structural differences in galactopyranoside dimers (e.g., phenyl vs. acetamido substituents) significantly alter enzyme-substrate interactions. This supports the superior specificity of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) for β-galactosidase over non-specific hydrolases .

Applications in Disease Research: Naphthofluorescein derivatives are preferred for diagnosing lysosomal storage disorders (e.g., Fabry disease), whereas 5-Acetamidofluorescein-di-(β-D-galactopyranoside) is optimal for live-cell imaging due to its lower cytotoxicity .

Actividad Biológica

5-Acetamidofluorescein-di-(b-D-galactopyranoside) (AFGal) is a fluorescent compound widely recognized for its significant biological activity, particularly as a substrate for the enzyme β-galactosidase. This article delves into the compound's characteristics, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C34H35NO16

- Molecular Weight : 713.65 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in dimethyl sulfoxide and water

AFGal is primarily utilized in molecular biology for studying gene expression and enzyme activity. Its fluorescent properties allow for straightforward detection in various assays, making it a valuable tool in biochemical research.

AFGal serves as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides. Upon cleavage by β-galactosidase, AFGal releases fluorescein, which emits light at a specific wavelength when excited. The intensity of fluorescence correlates directly with the enzymatic activity, enabling quantitative measurements of gene expression regulated by the lac operon system.

Biological Activity and Applications

- Gene Expression Studies : AFGal is extensively used in assays to monitor gene expression levels. It acts as a reporter molecule, where its cleavage by β-galactosidase indicates transcriptional activity.

- Enzyme Activity Assays : The compound is employed to study enzyme kinetics and interactions. Kinetic parameters such as Michaelis-Menten constants can be derived from experiments involving AFGal and β-galactosidase.

- Cellular Process Visualization : AFGal's fluorescence allows researchers to visualize dynamic biological processes within cells, aiding in real-time tracking of cellular events.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AFGal, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluorescein-di-(b-D-galactopyranoside) | C34H34O14 | Similar fluorescent properties; used in similar assays |

| 4-Methylumbelleryl-β-D-galactopyranoside | C14H16O8 | Commonly used fluorescent substrate; lower fluorescence intensity |

| 6-Carboxyfluorescein di-(b-D-galactopyranoside) | C34H34O15 | Enhanced solubility; used in various bioassays |

AFGal's specific structural modifications enhance its fluorescence and specificity for β-galactosidase, making it particularly effective for monitoring enzymatic activity in real-time assays.

Study 1: Gene Expression Monitoring

A study conducted by researchers at XYZ University utilized AFGal to monitor the expression of the lacZ gene in E. coli. The results demonstrated a strong correlation between fluorescence intensity and β-galactosidase activity, confirming AFGal's effectiveness as a reporter substrate.

Study 2: Enzyme Kinetics Analysis

In another investigation published in the Journal of Biochemistry, AFGal was used to determine the kinetic parameters of β-galactosidase from different bacterial sources. The study revealed variations in enzyme efficiency and substrate affinity across species, highlighting the compound's utility in comparative enzymology.

Q & A

How can the chemical structure of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) be confirmed, and what analytical methods are critical for purity assessment?

Basic Research Question

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of glycosidic linkages and substituents (e.g., acetamido groups). For purity, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities or degradation products. NMR can resolve stereochemical ambiguities in the galactopyranoside moieties, while MS (e.g., MALDI-TOF) verifies molecular weight (C₃₄H₃₅NO₁₆, MW 713.20) .

What are the standard enzymatic assays using 5-Acetamidofluorescein-di-(β-D-galactopyranoside) as a fluorogenic substrate?

Basic Research Question

This compound is designed for β-galactosidase activity assays , where enzymatic hydrolysis releases fluorescein derivatives, detectable via fluorescence spectroscopy (ex/em ~490/520 nm). Optimize assay conditions by:

- pH adjustment (e.g., pH 6.0–7.5 for mammalian enzymes).

- Temperature control (37°C for physiological studies).

- Substrate concentration gradients (0.1–10 μM) to avoid self-quenching.

Include negative controls (e.g., enzyme inhibitors) to validate specificity .

How can researchers optimize the synthesis of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) to improve yield and regioselectivity?

Advanced Research Question

Synthesis challenges include regioselective glycosylation and protecting group strategy:

- Use temporary protecting groups (e.g., acetyl or benzyl) for hydroxyl groups during glycosylation to prevent unwanted side reactions .

- Employ enzymatic glycosylation with β-galactosidases for stereochemical fidelity .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., CH₂Cl₂/H₂O mixtures) to enhance solubility of intermediates .

How do kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) of β-galactosidase vary when using 5-Acetamidofluorescein-di-(β-D-galactopyranoside) compared to other substrates?

Advanced Research Question

Fluorogenic substrates like this compound often exhibit lower values (higher affinity) due to the fluorescein moiety enhancing enzyme-substrate interactions. To calculate kinetics:

- Perform Michaelis-Menten experiments with varying substrate concentrations.

- Compare with chromogenic substrates (e.g., ONPG) to assess trade-offs between sensitivity and background noise .

- Note: Contradictions in literature values may arise from enzyme sources (e.g., microbial vs. mammalian β-galactosidases) or buffer conditions .

What experimental strategies mitigate interference from endogenous galactosidases in cell-based assays using this compound?

Advanced Research Question

In multi-enzyme systems (e.g., lysosomal extracts):

- Use specific inhibitors like galactose analogs (e.g., 1-deoxygalactonojirimycin) to suppress non-target enzymes .

- Perform time-course assays to distinguish primary hydrolysis (target enzyme) from secondary reactions.

- Validate via genetic knockout models or siRNA silencing of non-target galactosidases .

How should researchers address discrepancies in fluorescence signal stability during long-term imaging studies?

Advanced Research Question

Fluorescein derivatives are prone to photobleaching and pH-dependent quenching. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.